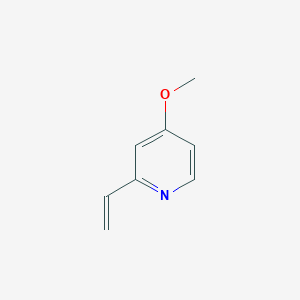

4-Methoxy-2-vinylpyridine

Description

Historical Context of Vinylpyridine Monomers in Organic and Polymer Chemistry

The history of vinylpyridine chemistry dates back to the late 19th century, with the first synthesis of 2-vinylpyridine (B74390) reported in 1887. acs.org The structure of the parent compound, pyridine (B92270), was elucidated earlier by Wilhelm Korner in 1869 and James Dewar in 1871, with William Ramsay later preparing a pyridine-based compound from acetylene (B1199291) and hydrogen cyanide. nih.gov Significant academic interest in vinylpyridines as monomers for polymer synthesis emerged by the mid-20th century, as evidenced by publications in journals like the Journal of the American Chemical Society in 1948. nih.gov

Early synthetic routes, such as the condensation of 2-methylpyridine (B31789) with formaldehyde (B43269) followed by dehydration, paved the way for the production of these monomers. acs.org The ability of vinylpyridines to undergo polymerization through various mechanisms, including radical, cationic, and anionic pathways, was quickly recognized, allowing for their incorporation into a wide range of polymeric structures. acs.org This versatility established vinylpyridine monomers as fundamental building blocks in the growing field of polymer science.

Significance of Pyridine-Containing Monomers in Advanced Materials Science

Pyridine-containing polymers, particularly poly(vinyl pyridine)s (PVPs), are integral to the development of advanced materials due to the unique functionality of the nitrogen atom within the pyridine ring. nsysu.edu.tw This nitrogen atom imparts basicity and coordination capabilities, allowing these polymers to act as "smart" materials that can respond to environmental stimuli like pH. nih.gov

The significance of these monomers is demonstrated in a multitude of applications:

Self-Assembly and Nanotechnology: Vinylpyridines are critical monomers in the synthesis of block copolymers, which can self-assemble into highly ordered nanostructures like micelles, cylindrical arrays, and nanopatterned films. nsysu.edu.twacs.org These structures serve as templates for nanolithography and the fabrication of high-density storage devices.

Functional Surfaces and Coatings: The ability to modify the pyridine nitrogen, for instance through quaternization, allows for the creation of polyelectrolytes. acs.org These charged polymers are used to develop antibacterial surfaces, anti-corrosive coatings, and materials with controlled wettability. nih.govnih.gov

Catalysis and Separation: Pyridine-containing polymers function as effective ligands for metal ions, leading to their use as recyclable supports for catalysts and as sorbents for metal absorption from wastewater. acs.orgrsc.orgsemanticscholar.org Cross-linked poly(4-vinylpyridine) has shown a high capacity for adsorbing organic pollutants like phenols from aqueous solutions. rsc.orgacs.org

Electronics and Energy: The unique electronic properties of PVPs have led to their investigation for use in dye-sensitized solar cells, light-emitting diodes, and electrochemical sensors. nih.gov

Industrial Applications: A notable large-scale application is the production of a latex terpolymer composed of 2-vinylpyridine, styrene (B11656), and butadiene, which is essential as a binder for tire cords, enhancing the adhesion between rubber and reinforcing fibers. acs.orgacs.org

Overview of Vinylpyridine Isomers and Derivatives in Research

Research in vinylpyridine chemistry is dominated by two primary isomers: 2-vinylpyridine (2VP) and 4-vinylpyridine (B31050) (4VP). A third isomer, 3-vinylpyridine (B15099) (3VP), is studied less frequently, largely due to the higher cost of the monomer. nsysu.edu.tw The position of the vinyl group relative to the nitrogen atom significantly influences the polymer's properties.

| Property | Poly(2-vinylpyridine) (P2VP) | Poly(4-vinylpyridine) (P4VP) |

| Glass Transition Temp. (Tg) | ~104 °C rsc.org | ~142 °C rsc.org |

| Solubility | Soluble in THF and CHCl3 rsc.org | Often requires polar cosolvents (DMF, DMSO) rsc.org |

| Nitrogen Position | Adjacent to the polymer backbone | Separated from the polymer backbone |

| A comparison of the primary vinylpyridine isomers reveals significant differences in thermal and solubility properties, impacting their processing and applications. |

A major focus of research is the synthesis of well-defined polymers using controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govelsevierpure.com These methods allow for the precise creation of block copolymers, where PVP segments are combined with other polymers like polystyrene (PS) or polymethylmethacrylate (PMMA). nsysu.edu.twelsevierpure.com

Another critical area of research involves the chemical modification of the pyridine ring post-polymerization. Quaternization, the reaction of the pyridine nitrogen with an alkyl halide, converts the neutral polymer into a polyelectrolyte. nih.govrsc.org The degree of quaternization is a key parameter that can be tuned to control the polymer's solubility, thermal stability, and optical band gap. nih.gov Studies have shown that increasing the degree of quaternization in poly(4-vinylpyridine) leads to a sharp increase in the glass transition temperature (Tg) and affects the material's degradation profile. nih.gov

Research Scope and Focus on 4-Methoxy-2-vinylpyridine Derivatives

Within the broader family of substituted vinylpyridines, this compound is a compound of interest due to the electronic influence of the methoxy (B1213986) group on the pyridine ring. This compound is known as an electrophilic molecule that can be synthesized from precursors like 2-methyl-4-nitropyridine (B19543) N-oxide or by reacting 2-methylpyridine with methyl acetate. nih.gov

Current research primarily identifies this compound as a valuable ligand in coordination chemistry, where it forms complexes with various metals such as copper, silver, and gold. It is also utilized in fundamental studies to investigate the thermodynamic and kinetic interactions between arenes and substituents.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 30566-80-4 nih.gov |

| Molecular Formula | C₈H₉NO nih.gov |

| Molecular Weight | 135.17 g/mol |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 2 nih.gov |

This table summarizes the key chemical properties of the this compound monomer.

While detailed studies on the polymerization and specific applications of polymers derived exclusively from this compound are not widely available in published literature, its structure suggests potential. The presence of the vinyl group allows for polymerization, and the methoxy-substituted pyridine ring offers unique coordination properties and potential for further functionalization, making it a candidate for applications in catalysis, functional coatings, and advanced materials, mirroring the utility of other substituted vinylpyridines.

Current Challenges and Future Directions in Substituted Vinylpyridine Research

Despite the wide utility of vinylpyridine-based polymers, several challenges remain. A significant issue in their synthesis is the innate basicity and coordinating ability of the pyridine nitrogen. This can interfere with certain polymerization methods, particularly those that rely on transition metal catalysts, complicating the synthesis of well-defined polymers via controlled living polymerization. acs.org Furthermore, highly purified 2VP and 4VP monomers are prone to autopolymerization, even during cold storage, which poses a challenge for handling and long-term stability. nsysu.edu.twrsc.org

Future research in this field is directed towards several promising areas:

Advanced Polymer Architectures: The development of novel block copolymers, graft copolymers, and other complex architectures to create next-generation self-assembling materials and nanostructures. nih.gov

Functional Materials: Exploring the quaternized derivatives of PVPs more deeply to understand their solvation properties and expand their use in applications like antimicrobial coatings, sensors, and drug delivery systems. nih.govnih.govrsc.org

Catalysis and Environmental Remediation: Designing new composite materials, such as those combining PVPs with metal oxides, for improved photocatalytic degradation of pollutants and efficient heavy metal capture. rsc.org

Biomedical Applications: Leveraging the unique properties of pyridine-containing molecules in drug design and for creating biocompatible materials. semanticscholar.orgelsevierpure.com The development of new synthetic methodologies that overcome the current limitations in polymerization will be crucial for unlocking the full potential of these versatile monomers.

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-3-7-6-8(10-2)4-5-9-7/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCZVPGVCBQBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595605 | |

| Record name | 2-Ethenyl-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30566-80-4 | |

| Record name | 2-Ethenyl-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 2 Vinylpyridine and Its Precursors

Direct Synthesis Strategies for 4-Methoxy-2-vinylpyridine

Direct synthesis strategies aim to construct the this compound molecule in a convergent manner, often by forming the vinyl group on a pre-functionalized pyridine (B92270) ring.

This established methodology can be directly adapted for the synthesis of this compound. The logical precursor for this reaction would be 4-methoxy-2-methylpyridine. The synthesis would proceed via condensation with formaldehyde (B43269) to produce 4-methoxy-2-(2-hydroxyethyl)pyridine, which is subsequently dehydrated to yield the target compound. The reaction is generally performed in the vapor phase over a modified zeolite catalyst or under high pressure and temperature with an acidic catalyst. google.comgoogle.com

Below is a table summarizing typical conditions reported for the synthesis of the parent compound, 2-vinylpyridine (B74390), from 2-picoline and formaldehyde, which serve as a model for the synthesis of its methoxy (B1213986) derivative.

| Catalyst/Conditions | Temperature (°C) | Pressure (atm) | 2-Picoline Conversion (%) | 2-Vinylpyridine Selectivity (%) | Reference |

| K-ZSM-5 Zeolite | 300 | Not Specified | 65.7 | 81.1 | google.com |

| Cs-K-ZSM-5 Zeolite | 300 | Not Specified | 47.8 | 96.4 | google.com |

| Rb-ZSM-5 Zeolite | 300 | Not Specified | 61.0 | 86.1 | google.com |

| Sulfuric Acid | 240 | 50 | 55.0 | Not Specified | google.com |

| Strong Acid (Sulfuric/Phosphoric) | 160-240 | 30-100 | High Yield | Not Specified | google.com |

This table presents data for the synthesis of 2-vinylpyridine, which is analogous to the synthesis of this compound.

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for introducing a vinyl group onto a pyridine scaffold. A prominent example is the Suzuki coupling reaction. This approach involves the palladium-catalyzed reaction of a halopyridine with a vinylboron compound. chemicalbook.com

To synthesize this compound using this method, a suitable starting material would be 2-bromo-4-methoxypyridine (B110594) or 2-chloro-4-methoxypyridine. This precursor would be reacted with a vinylboronic acid or a vinylboronic ester, such as 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the presence of a palladium catalyst and a base. chemicalbook.com

A reported synthesis of 4-vinylpyridine (B31050) from 4-bromopyridine (B75155) hydrochloride illustrates the conditions for this type of transformation. chemicalbook.com

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromopyridine HCl, Vinylboronic Ester | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane/Water | 100 | 55.6 | chemicalbook.com |

This table presents data for the synthesis of 4-vinylpyridine, which is analogous to the synthesis of this compound.

Another relevant class of reactions is the Mizoroki-Heck reaction. The standard Heck reaction couples an aryl or vinyl halide with an alkene. nih.govacs.org An oxidative Heck reaction variant can couple vinylpyridines with arylboronic acids to form styrylpyridines, which demonstrates the reactivity of the vinylpyridine system in palladium catalysis. researchgate.netresearchgate.net While this specific variant functionalizes an existing vinylpyridine, the broader family of Heck reactions offers potential pathways to introduce the vinyl group.

The synthesis of this compound can also be achieved by first constructing the core 4-methoxypyridine (B45360) ring system and subsequently introducing the vinyl group. The construction of substituted pyridine rings can be accomplished through various classical and modern synthetic methods. researchgate.net

Transition metal-catalyzed reactions, such as the cyclotrimerization of alkynes with nitriles, offer a route to highly substituted pyridines. arkat-usa.org For example, a cobalt catalyst can facilitate the [2+2+2] cycloaddition of two alkyne molecules with a nitrile to form a pyridine ring. arkat-usa.org By carefully selecting the alkyne and nitrile precursors, a 4-methoxypyridine scaffold could be assembled, which would then require functionalization at the 2-position to introduce the vinyl group, for instance, via the methods described in section 2.1.2.

Synthesis via Functional Group Interconversions on Vinylpyridine Derivatives

An alternative strategic approach involves starting with a readily available vinylpyridine derivative and chemically altering its substituents to arrive at the target molecule.

The electronic nature of the pyridine ring heavily influences its reactivity towards substitution reactions. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) but activates it towards nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. stackexchange.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): This is a highly viable pathway for the synthesis of this compound. The strategy involves the displacement of a suitable leaving group, such as a halide (Cl, Br), from the 4-position of a 2-vinylpyridine derivative by a methoxide (B1231860) nucleophile. The starting material would be a compound like 4-chloro-2-vinylpyridine (B1611560) or 4-bromo-2-vinylpyridine. The reaction with a methoxide source, such as sodium methoxide, would yield this compound. The electron-deficient nature of the C-4 position in the pyridine ring, enhanced by the nitrogen atom, facilitates this addition-elimination mechanism. stackexchange.comechemi.comacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, highlighting the influence of the halogen leaving group. acs.org

Electrophilic Aromatic Substitution (EAS): In contrast to SNAr, EAS on pyridine is generally difficult. The nitrogen atom deactivates the ring, making it less nucleophilic than benzene (B151609), and under the strongly acidic conditions often required for EAS, the nitrogen atom becomes protonated, further deactivating the ring. wikipedia.org When substitution does occur, it is directed primarily to the C-3 position. wikipedia.orgyoutube.com Therefore, the direct introduction of a methoxy group at the 4-position of 2-vinylpyridine via an electrophilic pathway is not considered a synthetically useful method.

This synthetic approach involves creating the vinyl group from a different functional group already present at the 2-position of a 4-methoxypyridine ring. A key and widely used strategy is the dehydration of a 2-hydroxyethyl group. wikipedia.org

This pathway is intrinsically linked to the condensation reaction described in section 2.1.1. The synthesis would begin with 4-methoxy-2-methylpyridine, which is condensed with formaldehyde to create the intermediate alcohol, 4-methoxy-2-(2-hydroxyethyl)pyridine. This alcohol is then subjected to a dehydration reaction, typically by heating or with a catalyst, to eliminate a molecule of water and form the C=C double bond of the vinyl group, yielding this compound. wikipedia.orggoogle.com Kinetic studies on the elimination reactions of similar systems to form vinylpyridines are consistent with an E1cb mechanism involving the protonated substrate. acs.org

Other modifications could include elimination reactions from precursors like 2-(2-haloethyl)-4-methoxypyridine. Conversely, the vinyl group of the final product is reactive towards nucleophilic conjugate addition, a reaction used to synthesize compounds like 2-(2-methoxyethyl)pyridine, which is an anthelmintic agent. wikipedia.orgmdpi.com This reactivity underscores the importance of the vinyl group as a key functional handle, though in the context of synthesis, its formation via elimination is the more relevant transformation.

Introduction of Methoxy Functionality

The introduction of a methoxy group onto the pyridine scaffold is a crucial step in the synthesis of precursors for this compound. The position of this functional group significantly influences the electronic properties and reactivity of the pyridine ring. exsyncorp.com Several methods have been developed for the methoxylation of pyridine derivatives.

A common approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridine ring. For instance, 4-methoxypyridine can be produced through an ether formation reaction between 4-bromopyridine and methanol (B129727). exsyncorp.com Similarly, nucleophilic substitution reactions employing methanol in the presence of a catalyst can introduce a methoxy group at the 2-position of a pyridine ring. evitachem.com

Another established route is the catalytic hydrogenation of 4-methoxypyridine-N-oxide. exsyncorp.com The N-oxide precursor is often easier to prepare and handle, and its subsequent reduction provides a reliable path to the desired 4-methoxypyridine.

The stability of the methoxy group is also a consideration in synthetic design. While methyl ethers are generally robust protecting groups, methods for their selective cleavage have been developed. For example, L-selectride has been shown to chemoselectively demethylate methoxypyridine derivatives without affecting methoxybenzene analogues, a useful reaction for creating specific metabolites or derivatives. thieme-connect.com

The choice of method for introducing the methoxy group often depends on the desired substitution pattern and the presence of other functional groups on the pyridine ring. Research into the synthesis of various methoxypyridine derivatives, such as 3- or 4-pyridine derivatives and furo[3,2-c]pyridine-based complexes, has provided a wealth of knowledge on the reactivity and directing effects of the methoxy group in different chemical environments. d-nb.infonih.gov For example, in the synthesis of certain Lycopodium alkaloids, the use of 2-methoxypyridines was found to be advantageous as they possess a less basic nitrogen atom compared to the unsubstituted pyridine, which can facilitate subsequent reactions that would otherwise have very low yields. nih.gov

Table 1: Selected Methods for Introducing Methoxy Functionality to Pyridine Rings

| Precursor | Reagents | Product | Reaction Type | Reference |

| 4-Bromopyridine | Methanol | 4-Methoxypyridine | Nucleophilic Substitution | exsyncorp.com |

| 4-Methoxypyridine-N-oxide | H₂/Catalyst | 4-Methoxypyridine | Catalytic Hydrogenation | exsyncorp.com |

| 2-Halopyridine | Methanol, Catalyst | 2-Methoxypyridine | Nucleophilic Substitution | evitachem.com |

| 4-Hydroxypyridine | Alkylating Agent (e.g., Methyl Iodide) | 4-Methoxypyridine | O-Alkylation | researchgate.net |

Advanced Synthetic Techniques

Modern organic synthesis continually seeks to improve upon traditional methods by developing more efficient, selective, and environmentally benign processes. The synthesis of this compound is no exception, with researchers exploring advanced techniques to streamline its production.

One-Pot Synthesis Approaches

For example, a "one-step" process has been patented for the synthesis of the related compound 2-vinylpyridine. google.com This method involves the reaction of 2-picoline and formaldehyde in the presence of a strong acid catalyst in a pipeline reactor, generating 2-vinylpyridine in high yield. google.com This approach is noted to be simpler, with lower energy consumption and less waste compared to the traditional two-step method involving the isolation of hydroxyethyl (B10761427) pyridine. google.com

The principles of one-pot reactions are also demonstrated in the synthesis of more complex heterocyclic systems where a vinylpyridine or a methoxypyridine moiety is involved. For instance, poly(4-vinylpyridine) has been used as an efficient, recyclable catalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles. growingscience.com Similarly, poly(4-vinylpyridinium)hydrogen sulfate (B86663) has been employed as a solid acid catalyst in the one-pot, solvent-free synthesis of complex benzo[h]thiazolo[2,3-b]quinazolines. tubitak.gov.tr These examples showcase the utility of vinylpyridine-based catalysts and the feasibility of multicomponent reactions in pyridine chemistry, paving the way for future development of one-pot syntheses of substituted vinylpyridines.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This involves the use of renewable feedstocks, safer solvents, energy-efficient processes, and recyclable catalysts.

A significant advancement in the green synthesis of vinylpyridines is the use of modified zeolite catalysts for the vapor-phase reaction of picoline with formaldehyde. google.com This method for preparing 2-vinylpyridine or 4-vinylpyridine is described as an eco-friendly process with high yield and selectivity. A key advantage is that the non-corrosive zeolite catalyst can be recycled and reused multiple times, aligning with the principles of catalyst recovery and waste reduction. google.com

Table 2: Green Chemistry Approaches in Vinylpyridine Synthesis

| Method | Key Green Chemistry Principle(s) | Compound | Benefits | Reference |

| Vapor-phase reaction over modified zeolites | Recyclable catalyst, High atom economy | 2-Vinylpyridine, 4-Vinylpyridine | Eco-friendly, High yield and selectivity, Reusable catalyst | google.com |

| "One-step" synthesis in a pipeline reactor | Reduced energy consumption, Waste minimization | 2-Vinylpyridine | Simpler process, Lower consumption of raw materials | google.com |

| Use of poly(4-vinylpyridine) as a catalyst | Recyclable polymeric catalyst | Pyrano[2,3-c]pyrazoles | Green, Efficient, Commercially available catalyst | growingscience.com |

| Solvent-free reaction using a solid acid catalyst | Elimination of solvent, Recyclable catalyst | Benzo[h]thiazolo[2,3-b]quinazolines | Solvent-free conditions, Catalyst reusability | tubitak.gov.tr |

Furthermore, the development of catalytic C-H bond activation and functionalization represents a major stride in green synthesis. acs.org These methods allow for the direct formation of C-C bonds, such as the vinyl group, onto a (hetero)arene core without the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and improving atom economy. For instance, cobalt-catalyzed C-H allylation of arenes with cyclopropenes has been demonstrated, and similar strategies could potentially be adapted for the vinylation of methoxypyridines. scispace.com The use of earth-abundant metal catalysts like copper for reactions such as intramolecular O-vinylation also contributes to greener synthetic routes. organic-chemistry.org

Polymerization and Copolymerization of 4 Methoxy 2 Vinylpyridine

Controlled/Living Radical Polymerization (CRP) of 4-Methoxy-2-vinylpyridine

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. Several CRP methods have been successfully employed for this compound.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust method for the controlled polymerization of various functional monomers, including vinylpyridines. cmu.eduscielo.br However, the polymerization of 4-vinylpyridine (B31050) (4VP) by traditional ATRP can be challenging due to the strong coordination of the pyridine (B92270) ring with the metal catalyst, which can interfere with the polymerization process. scielo.br The selection of appropriate solvents and catalyst systems is crucial to overcome this issue. scielo.br

Key to a successful ATRP of coordinating monomers like 4VP is the use of a chloride-based initiating system, which is less reactive towards side reactions with the monomer and polymer compared to bromide-based systems. acs.org The use of a highly active and strongly coordinating ligand is also essential. For instance, ligands like tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) and 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazamacrocyclotetradecane have been shown to facilitate controlled polymerization of 4VP, leading to polymers with narrow molecular weight distributions. cmu.edudcu.ie

Recent advancements have also explored metal-free ATRP of 4VP using organic photocatalysts such as 10-(pyren-1-yl)-10H-phenothiazine (PPTh) and pyrene (B120774) under UV light, enabling the synthesis of well-defined poly(4-vinylpyridine) in both protic and aprotic media at ambient temperatures. scielo.br This approach avoids metal contamination in the final polymer products. scielo.br

Reverse ATRP, initiated by conventional radical initiators like azobisisobutyronitrile (AIBN), has also been successfully applied to the polymerization of 4VP using a CuCl2/Me6-TREN catalyst system in N,N-Dimethylformamide (DMF). researchgate.net This method demonstrated good control over molecular weight and a relatively fast reaction rate. researchgate.net

Table 1: Representative Conditions for ATRP of 4-Vinylpyridine

| Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | M_n / M_w/M_n | Reference |

| Ethyl-2-bromoisobutyrate | CuIBr/N-(n-pentyl)-2-pyridylmethanimine | - | 90 | 6500 / 1.12 | cmu.edu |

| 1-Phenylethyl chloride | CuCl/Me6TREN | 2-propanol | 40 | - / 1.1-1.2 | researchgate.net |

| AIBN (Reverse ATRP) | CuCl2/Me6-TREN | DMF | - | - / 1.15–1.28 | researchgate.net |

| α,α′-Dibromo-p-xylene | CuBr/bpy | Bulk | 90 | - / 1.11 - 1.18 | cmu.edu |

| 1-Phenylethyl chloride | CuCl/tris[2-(dimethylamino)ethyl]amine (Me6TREN) | Solution | - | Linear increase with conversion | dcu.ie |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique applicable to a wide range of monomers under various reaction conditions. researchgate.netnih.gov This method allows for the synthesis of polymers with complex architectures, predetermined molecular weights, and narrow molecular weight distributions. researchgate.net The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). google.comnih.gov

The effectiveness of RAFT polymerization is dependent on the careful selection of the CTA, as its reactivity is influenced by the R and Z substituents. mdpi.com For "more activated" monomers like vinylpyridines, trithiocarbonates and dithiobenzoates are often successful CTAs. mdpi.comnih.gov The synthesis of block copolymers of 2- and 4-vinylpyridine has been successfully demonstrated using RAFT polymerization at 60 °C. researchgate.net

While RAFT polymerization offers excellent control, it can sometimes result in slower reaction rates compared to conventional free-radical polymerization, particularly for aromatic monomers like vinylpyridines. acs.org

Table 2: Examples of RAFT Agents Used in Polymerization

| RAFT Agent Type | Examples | Applicable Monomers | Reference |

| Dithioesters | Benzyl benzodithioate, 4-Cyanopentanoic acid dithiobenzoate | Styrene (B11656), Acrylates | polymersource.caresearchgate.net |

| Trithiocarbonates | - | "More activated" monomers (e.g., vinylpyridines) | nih.govnih.gov |

| Dithiocarbamates | Benzyl diethylcarbamodithioate | - | polymersource.ca |

| Xanthates | - | "Less activated" monomers | mdpi.com |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is an industrially robust and simple controlled radical polymerization technique that often requires only a unimolecular initiator and the monomer. researchgate.netacs.org A key advantage of NMP is the production of well-defined polymers without the need for transition metal catalysts, which is beneficial for applications in biology and electronics. researchgate.netacs.org

The NMP of 4-vinylpyridine (4VP) has been studied using nitroxides such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and its derivatives. cmu.edursc.org The polymerization of 4VP mediated by TEMPO has been shown to proceed in a pseudo-living manner, yielding poly(4-vinylpyridine) (P4VP) with low polydispersity (1.02–1.50). cmu.edu In these systems, the molecular weight of the resulting polymer can be controlled by the initial nitroxide concentration, although the rate of polymerization is not significantly influenced by it. cmu.edu

Challenges in the NMP of 4VP can arise from interactions between the pyridine group of the monomer and the initiator. For example, the use of BlocBuilder®, a common NMP initiator, for the homopolymerization of 4VP was limited to low conversions due to interactions with its carboxylic acid group. researchgate.net This issue was overcome by modifying the initiator to a succinimidyl ester terminated form, which allowed for controlled polymerization up to high conversions with a narrow molecular weight distribution. researchgate.net

The temperature of the polymerization is another critical parameter. Studies have shown that temperature affects the kinetics of the reaction, but may not have a significant impact on the molecular weights and polydispersities of the resulting polymers. cmu.edu

Table 3: NMP of 4-Vinylpyridine - Key Findings

| Nitroxide/Initiator | Key Observation | Polydispersity (M_w/M_n) | Reference |

| TEMPO | Pseudo-living polymerization, molecular weight controlled by nitroxide concentration. | 1.02 - 1.50 | cmu.edu |

| BlocBuilder® | Limited conversion due to interaction with 4VP. | - | researchgate.net |

| NHS-BlocBuilder | Controlled polymerization to high conversion. | < 1.2 | researchgate.net |

| 4-hydroxy-TEMPO | Used to initiate polymerization from magnetite nanoparticles. | < 1.2 | rsc.org |

Free Radical Polymerization Studies

Free radical polymerization is a fundamental and widely used method for producing polymers. Understanding the kinetics and the influence of various reaction parameters is crucial for controlling the polymerization process and the properties of the resulting polymer.

Kinetics of Bulk and Solution Polymerization

The kinetics of the polymerization of vinylpyridines have been investigated in both bulk and solution. For instance, the polymerization of 2-vinyl pyridine has been studied, and it was noted to have similarities with styrene polymerization, including the occurrence of a thermal polymerization rate in the absence of an initiator. rsc.org

In the solution polymerization of 4-vinylpyridine, monomer conversion has been shown to increase with reaction time. For example, at 65°C, a 76% conversion was achieved after 6 hours, and this increased to 92% after 24 hours. nih.gov The viscosity of the reaction medium increases as the polymerization progresses, which can slow down the movement of radicals and affect the reaction rate. mdpi.com

Kinetic modeling has been employed to better understand and predict the behavior of these polymerization reactions. For the RAFT polymerization of 4VP, kinetic models have been developed to estimate reaction rate coefficients, which are comparable to those of styrene. acs.org For instance, the termination rate coefficient for 4VP polymerization was found to be 3.25 × 10⁸ L mol⁻¹ s⁻¹. acs.org

Influence of Initiator Systems and Reaction Parameters

The choice of initiator and reaction parameters such as temperature significantly influences the outcome of the free radical polymerization of this compound.

Commonly used initiators for free radical polymerization are peroxide-based or azo-based compounds like azobisisobutyronitrile (AIBN). sci-hub.se The efficiency of these initiators is affected by side reactions like recombination and disproportionation. sci-hub.se The selection of the initiator can also be crucial for specific applications, such as in the synthesis of molecularly imprinted polymers where low-temperature initiation might lead to better recognition properties. researchgate.net

Temperature is a critical parameter that affects the rate of initiator decomposition and, consequently, the rate of polymerization. mdpi.com An increase in temperature generally leads to a higher number of free radicals and increased molecular diffusion, favoring the polymerization process. mdpi.com For example, in the polymerization of 2-vinylpyridine (B74390), increasing the temperature from 55°C to 75°C led to a significant increase in monomer conversion. mdpi.com However, the specific polymerization conditions, including the initiator-to-monomer ratio, also play a crucial role. nih.gov For instance, the polymerization of 4-vinylpyridine has been successfully carried out at 65°C with a 4% initiator-to-monomer ratio. nih.gov

Synthesis of Block Copolymers and Advanced Architectures

Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are well-established methods for creating well-defined block copolymers containing vinylpyridine segments. acs.org These methods allow for the sequential addition of different monomers to produce complex and functional macromolecular structures.

Di- and Triblock Copolymers Incorporating Poly(this compound) Segments

The synthesis of di- and triblock copolymers is a cornerstone of advanced polymer design, enabling the creation of materials that self-assemble into ordered nanostructures. rsc.org Based on analogous systems, poly(this compound) (PM4V2P) can be incorporated as a block in copolymers with various other monomers, such as styrene or methyl methacrylate (B99206) (MMA).

For instance, a diblock copolymer like polystyrene-block-poly(this compound) (PS-b-PM4V2P) could be synthesized via sequential anionic or controlled radical polymerization. acs.org In a typical ATRP synthesis, a macroinitiator of the first block (e.g., polystyrene with a terminal halogen) would be used to initiate the polymerization of the this compound monomer. The electron-donating methoxy (B1213986) group on the pyridine ring would likely increase the electron density of the monomer, which could influence its polymerization kinetics compared to unsubstituted vinylpyridines.

Triblock copolymers, such as poly(methyl methacrylate)-block-poly(this compound)-block-poly(methyl methacrylate) (PMMA-b-PM4V2P-b-PMMA), can be synthesized using a bifunctional initiator. nsysu.edu.tw The resulting amphiphilic or mutually incompatible block copolymers have applications in areas like nanolithography and drug delivery, where the PM4V2P block can provide pH-responsiveness or metal-coordination sites. rsc.orgacs.org The self-assembly of these copolymers leads to various morphologies (e.g., lamellar, cylindrical, spherical) depending on the block volume fractions and the Flory-Huggins interaction parameter (χ), which would be influenced by the methoxy substitution. rsc.org

Table 1: Examples of Di- and Triblock Copolymers Based on Analogous Vinylpyridine Monomers This table presents data for P4VP and P2VP block copolymers, which serve as a model for the expected characteristics of PM4V2P-containing copolymers.

| Copolymer Structure | Synthesis Method | Mn (kg/mol) of PVP Block | Mn (kg/mol) of Second Block | Polydispersity Index (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| Poly(styrene)-b-poly(4-vinylpyridine) | Anionic Polymerization | 25.0 | 34.0 (PS) | <1.10 | rsc.org |

| Poly(N-methyl 4-vinyl pyridinium (B92312) iodide)-b-PMMA | Anionic, then Quaternization | 32.5 | 110.5 (PMMA) | 1.20 | polymersource.ca |

| Poly(styrene)-b-poly(2-vinylpyridine) | ATRP | 15.5 | 32.1 (PS) | 1.15 | nsysu.edu.tw |

Star Polymers and Graft Copolymers

More complex, non-linear architectures such as star and graft copolymers can also be synthesized using poly(this compound).

Star Polymers: These polymers consist of multiple polymer arms radiating from a central core. They can be synthesized using two primary methods: "core-first" or "arm-first". acs.org

In the core-first approach, a multifunctional initiator is used to simultaneously grow multiple PM4V2P arms. core.ac.uk

In the arm-first method, living PM4V2P chains are synthesized first and then reacted with a multifunctional coupling agent to form the star. acs.org

Star polymers often exhibit unique solution properties, such as lower viscosity compared to linear polymers of the same molecular weight. Star-block copolymers, for instance (PS-b-PM4V2P)n, combine the properties of both architectures, leading to complex, self-assembled nanostructures. nsysu.edu.tw

Graft Copolymers: These architectures feature polymer chains (the grafts) attached to a polymer backbone. Poly(this compound) can be used as either the backbone or the grafted chain. For example, PM4V2P chains could be grafted from a polyethylene (B3416737) backbone via radiation-induced grafting, a method used for other vinylpyridines. google.com Alternatively, a "grafting-through" method can be employed by copolymerizing a PM4V2P macromonomer (a polymer chain with a polymerizable end-group) with another monomer. researchgate.net Such materials are useful as compatibilizers in polymer blends or for surface modification. mdpi.com

Post-Polymerization Modification of Poly(this compound)

The pendant pyridine group in poly(this compound) is a versatile handle for a wide range of chemical modifications. These reactions alter the polymer's physical and chemical properties, such as solubility, charge, and thermal stability.

Quaternization of Pyridine Nitrogen Atoms

Quaternization is a common and effective modification for poly(vinylpyridine)s, converting the neutral pyridine units into cationic pyridinium salts. nih.gov This reaction is typically achieved by reacting the polymer with an alkyl halide, such as methyl iodide or a longer-chain alkyl bromide. govinfo.govtandfonline.com

The reaction transforms the hydrophobic polymer into a polyelectrolyte, making it water-soluble and imparting antimicrobial properties. nih.gov The degree of quaternization can be controlled by adjusting the molar ratio of the alkyl halide and the reaction time. govinfo.gov For poly(this compound), the electron-donating methoxy group at the 4-position would be expected to increase the nucleophilicity of the pyridine nitrogen at the 1-position, potentially accelerating the rate of quaternization compared to unsubstituted P2VP or P4VP. collectionscanada.gc.ca However, the steric hindrance from the polymer backbone and adjacent groups can lead to a retardation effect, often preventing 100% conversion unless highly reactive quaternizing agents are used. researchgate.net

Table 2: Representative Quaternization Reactions on Poly(4-vinylpyridine) This table shows typical reagents and outcomes for the quaternization of P4VP, which are analogous to the expected reactions for PM4V2P.

| Quaternizing Agent | Solvent | Degree of Quaternization (%) | Key Finding | Reference |

|---|---|---|---|---|

| Methyl Iodide | Methanol (B129727)/Ethanol | 25-100% | Degree controlled by reagent stoichiometry. | govinfo.govmdpi.com |

| Octyl/Dodecyl Bromide | Ethanol | Varies with Mw | Reaction rate increases with polymer molecular weight. | tandfonline.com |

| 2-Chloroacetamide | DMF | ~100% | Activated halide enables quantitative quaternization. | researchgate.netitu.edu.tr |

| Ethyl, n-Butyl, n-Hexyl Iodides | Sulpholane | Varies | Reaction rate decreases with increasing alkyl chain length due to steric hindrance. | collectionscanada.gc.ca |

Crosslinking with Metal Salts

The nitrogen atom in the pyridine ring of poly(this compound) can act as a ligand, coordinating with various transition metal salts to form crosslinked polymer networks. dtic.mil This process significantly alters the material's properties, most notably its thermal stability.

When a metal salt like zinc chloride (ZnCl₂) or copper(II) chloride (CuCl₂) is blended with the polymer, the metal cations coordinate with the pyridine nitrogen atoms of adjacent polymer chains. researchgate.net This coordination acts as a physical crosslink, restricting polymer chain mobility. As a result, the glass transition temperature (T_g) of the polymer can be substantially increased. govinfo.govdtic.mil The effectiveness of this T_g enhancement depends on the specific metal ion, its coordination geometry, and the molar ratio of metal to pyridine units. researchgate.netnih.gov For example, studies on P4VP have shown a maximal T_g increase of up to 70 °C with the addition of zinc salts at an optimal concentration. dtic.mil The electron-donating methoxy group in PM4V2P would likely enhance the Lewis basicity of the pyridine nitrogen, potentially strengthening the coordination bond with metal cations and influencing the stability and properties of the resulting complex.

Derivatization of Pendant Groups

Beyond quaternization and metal coordination, the pendant pyridine ring allows for other chemical transformations. One significant modification is the oxidation of the pyridine nitrogen to form a pyridine-N-oxide. This reaction is typically carried out using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

The conversion to poly(this compound-N-oxide) would transform the block into a highly polar, polyanionic segment. rsc.org This modification dramatically increases the Flory-Huggins interaction parameter (χ) in block copolymers, enhancing segregation strength and enabling the formation of well-ordered nanostructures even at low molecular weights. rsc.org Furthermore, other functional groups can be introduced by using specialized quaternizing agents. For instance, reacting the polymer with 2-bromoethanol (B42945) would introduce pendant hydroxyl (–OH) groups, while using 4-bromobutyronitrile (B74502) would introduce nitrile (–CN) groups, which can be further converted into other functionalities. nih.gov These modifications allow for the fine-tuning of the polymer's properties for specific applications, such as creating surfaces with tailored wettability or designing materials with specific chemical reactivity.

Reactivity and Derivatization Pathways of 4 Methoxy 2 Vinylpyridine

Reactivity of the Pyyridine Nitrogen Atom

The lone pair of electrons on the pyridine (B92270) nitrogen atom dictates its reactivity, making it a site for protonation, coordination with metals, and alkylation reactions.

Protonation Studies

The nitrogen atom in the pyridine ring of 4-methoxy-2-vinylpyridine imparts basic properties to the molecule, making it susceptible to protonation by acids. abertay.ac.uk This process involves the acceptance of a proton (H⁺) by the nitrogen's lone pair, forming a pyridinium (B92312) salt. The basicity of the pyridine ring is influenced by its substituents; electron-donating groups like methoxy (B1213986) can increase basicity. abertay.ac.uk

Protonation is a critical step that can significantly alter the molecule's electronic properties and subsequent reactivity. The formation of the positively charged pyridinium ion enhances the electron-withdrawing nature of the ring system. This increased electrophilicity makes the attached vinyl group more susceptible to attack by nucleophiles. nih.govresearchgate.net This activation is a key principle in facilitating Michael additions to the vinyl group under acidic conditions. nih.gov It has also been observed that the protonation of similar vinylpyridine monomers, such as 4-vinylpyridine (B31050), can be a precursor to spontaneous polymerization. nih.gov

Coordination Chemistry with Transition Metal Ions

As a Lewis base, the pyridine nitrogen atom of this compound can donate its lone pair of electrons to coordinate with a variety of transition metal ions, forming metal complexes. jscimedcentral.comwikipedia.org This ability to act as a ligand is a fundamental characteristic of pyridine and its derivatives in coordination chemistry. libretexts.org The resulting complexes can exhibit various geometries, such as octahedral or tetrahedral, depending on the metal ion and other ligands present. wikipedia.orglibretexts.org

While specific studies on this compound complexes are not extensively detailed in the provided context, the behavior of analogous ligands provides significant insight. For instance, substituted pyridines like 4-methyl-, 4-ethyl-, and 4-vinylpyridine are known to form complexes with copper(II) chloride and bromide. researchgate.net The methoxy group on the pyridine ring can influence the electronic properties, stability, and solubility of the resulting coordination compounds. cymitquimica.com

Table 1: Examples of Transition Metal Complexes with Related Pyridine Ligands

| Metal Ion | Ligand | Complex Example | Geometry |

|---|---|---|---|

| Copper(II) | 4-Vinylpyridine | Cu(4-vinylpyridine)₂Cl₂ | Not specified |

| Copper(I) | Pyridine | [Cu(py)₄]⁺ | Tetrahedral |

| Nickel(II) | Pyridine | NiCl₂(py)₄ | Octahedral |

| Cobalt(II) | Pyridine | CoCl₂(py)₄ | Not specified |

This table presents data for related pyridine ligands to illustrate the coordination potential.

N-Alkylation and Quaternization Reactions

The nucleophilic pyridine nitrogen can react with alkyl halides and other alkylating agents to form quaternary pyridinium salts. scielo.brgoogle.com This reaction, known as N-alkylation or quaternization, is a common derivatization pathway for pyridines. researchgate.net The process converts the neutral tertiary amine functionality into a permanently charged quaternary ammonium (B1175870) group, which significantly alters the molecule's physical and chemical properties, such as its solubility. scielo.br

Studies on the quaternization of poly(4-vinylpyridine) and related copolymers demonstrate the feasibility and conditions for this reaction, which are applicable to the this compound monomer. nih.govacs.org The reaction rate can be influenced by the choice of alkylating agent, solvent, and temperature. researchgate.net For instance, microwave-assisted quaternization has been shown to significantly accelerate the reaction, achieving high degrees of conversion in under an hour. researchgate.net

Table 2: Conditions for N-Alkylation and Quaternization of Vinylpyridines

| Reagent | Substrate | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Dimethyl sulfate (B86663) | 2-Methyl-5-vinylpyridine | Chloroform/Methanol (B129727) | Reflux, 24 hours | Polymeric quaternary salt |

| Methyl iodide | Poly(4-vinylpyridine) | Not specified | Not specified | N-methyl quaternized PVP |

| 1-Bromohexane | Poly(4-vinylpyridine) | DMF or DMSO | 80°C, Microwave | N-hexyl quaternized PVP |

This table is based on reactions with vinylpyridine polymers and derivatives, illustrating typical conditions applicable to the monomer.

Reactions Involving the Vinyl Group

The carbon-carbon double bond of the vinyl group is the second major site of reactivity in this compound, participating in both electrophilic and nucleophilic addition reactions.

Electrophilic Additions to the Double Bond

The vinyl group's double bond can be attacked by electrophiles. A classic example of this is the addition of halogens, such as bromine. The reaction of bromine with an alkene typically proceeds via a cyclic bromonium ion intermediate, followed by attack of a bromide ion, leading to the formation of a vicinal dibromide. psu.edu Polymer-supported bromine complexes have been used as effective brominating agents for alkenes. psu.edu

In the presence of superacids, even weak nucleophiles like benzene (B151609) can add to the vinyl group of vinylpyridines. bath.ac.uk In this case, the reaction is initiated by the protonation of the double bond, forming a carbocation intermediate. The subsequent attack by the nucleophile typically follows Markovnikov's rule, where the nucleophile adds to the more substituted carbon atom of the original double bond. bath.ac.uk

Nucleophilic Additions (e.g., Michael Additions)

The vinyl group of this compound is an excellent Michael acceptor, particularly when the pyridine nitrogen is protonated or quaternized. nih.govwikipedia.org The electron-withdrawing character of the pyridinium ring polarizes the double bond, making the β-carbon atom electrophilic and thus susceptible to attack by a wide range of nucleophiles. wikipedia.orgrsc.org

This conjugate addition is a versatile method for carbon-carbon and carbon-heteroatom bond formation. nih.gov Various nucleophiles, including amines, thiols (like methyl thiophenol), and the enol form of 1,3-dicarbonyl compounds like 4-hydroxycoumarin, readily add across the vinyl group. nih.govbath.ac.ukmdpi.com However, the electronic nature of substituents can be crucial; one study noted that an electron-rich 2-methoxy-substituted pyridine derivative failed to undergo a specific reductive coupling reaction, highlighting that the methoxy group's influence can be complex and reaction-dependent. rsc.org

Table 3: Examples of Nucleophilic Addition to Vinylpyridines

| Nucleophile | Substrate | Promoter/Solvent | Product Type |

|---|---|---|---|

| 4-Hydroxycoumarin | 2-Vinylpyridine (B74390) | Acetic acid / Acetonitrile | Michael adduct |

| Amines | 2-Vinylpyridine | Acidic conditions | Aminoethyl-substituted pyridine |

| Indole | Vinylpyridines | Acidic conditions | 2-(Indol-3-yl)ethyl derivative |

This table illustrates the Michael addition reactivity of vinylpyridines with various nucleophiles.

Metal-Catalyzed Functionalization (e.g., Alkylation with Aldehydes/Ketones)

The vinyl group of vinylpyridines, including the 4-methoxy derivative, serves as a versatile handle for carbon-carbon bond formation through metal-catalyzed reactions. A notable example is the ruthenium-catalyzed β-selective alkylation using aldehydes and ketones. rsc.orgrsc.org This method employs a deoxygenative coupling strategy mediated by hydrazine (B178648) (N₂H₄), which circumvents the need for pre-activating the weakly electrophilic vinylpyridine. rsc.orgrsc.org

This transformation represents a two-electron umpolung (polarity reversal) of the carbonyl compound, enabling reductive deoxygenation and subsequent coupling. rsc.org The reaction is highly regioselective, targeting the β-position of the vinyl group. rsc.orgrsc.org A wide array of both aromatic and aliphatic aldehydes, as well as ketones, can be successfully coupled with vinylpyridines. rsc.org The process is generally efficient for 2- and 4-vinylpyridines. rsc.orgrsc.org For instance, the reaction of 4-vinylpyridine with various aldehydes demonstrates high yields, indicating broad applicability. rsc.org The electron-donating nature of the 4-methoxy group in this compound influences the electronic properties of the pyridine ring and the vinyl substituent, but the general reactivity pattern in such catalytic systems is expected to be maintained.

The scope of the carbonyl partner is extensive. Aromatic aldehydes with both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., halogen) substituents react efficiently. rsc.org Aliphatic aldehydes, including sterically hindered tertiary variants, and various ketones are also suitable substrates for this alkylation. rsc.orgrsc.org

| Carbonyl Compound | Aldehyde/Ketone Type | Reported Yield with 4-Vinylpyridine (%) | Reference |

|---|---|---|---|

| Benzaldehyde | Aromatic Aldehyde | 95 | rsc.org |

| 4-Methoxybenzaldehyde | Aromatic Aldehyde (Electron-Donating Group) | 92 | rsc.org |

| 4-Chlorobenzaldehyde | Aromatic Aldehyde (Electron-Withdrawing Group) | 97 | rsc.org |

| 3,4,5-Trimethoxybenzaldehyde | Aromatic Aldehyde (Electron-Rich) | 94 | rsc.org |

| Heptanal | Aliphatic Aldehyde (Primary) | 91 | rsc.org |

| Cyclohexanecarboxaldehyde | Aliphatic Aldehyde (Secondary) | 88 | rsc.org |

| Pivalaldehyde | Aliphatic Aldehyde (Tertiary) | 85 | rsc.org |

| Acetophenone | Ketone | 96 | rsc.orgrsc.org |

| Cyclohexanone | Ketone | 78 | rsc.orgrsc.org |

Reactivity of the Methoxy Group

The methoxy group at the 4-position is an aryl ether linkage, which possesses characteristic reactivity, primarily involving the cleavage of the C-O bond.

Ether Cleavage Reactions

The cleavage of the aryl-methyl ether bond in this compound to yield the corresponding 4-hydroxy-2-vinylpyridine is a key transformation. This reaction typically requires strong acids or specific demethylating agents. longdom.orgmasterorganicchemistry.com

Ether cleavage reactions can proceed through either Sₙ1 or Sₙ2 mechanisms, depending on the structure of the ether. wikipedia.orglibretexts.org For aryl methyl ethers like this compound, the cleavage occurs via an Sₙ2 pathway, where a nucleophile attacks the less sterically hindered methyl group. longdom.orgmasterorganicchemistry.com

Common reagents for this purpose include:

Strong hydrohalic acids: Hydrogen bromide (HBr) and hydrogen iodide (HI) are effective reagents for cleaving ethers. masterorganicchemistry.comlibretexts.org The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the bromide or iodide ion on the methyl carbon. masterorganicchemistry.comwikipedia.org

Lewis acids: Boron tribromide (BBr₃) is a powerful reagent for the demethylation of aryl ethers. masterorganicchemistry.com The reaction is often performed at low temperatures to avoid side reactions with other functional groups. researchgate.net

Organosulfur reagents: Specific reagents like 3-mercaptopropionic acid can be used for demethylating aromatic methyl ethers, sometimes offering higher selectivity. google.com This method can be advantageous as the difference in polarity between the phenolic product and the sulfur-containing byproducts facilitates purification. google.com

| Reagent | General Mechanism | Typical Conditions | Reference |

|---|---|---|---|

| HBr or HI | Acid-catalyzed Sₙ2 | Aqueous acid, heat | masterorganicchemistry.comlibretexts.org |

| BBr₃ | Lewis acid-promoted Sₙ2 | Inert solvent (e.g., CH₂Cl₂), low temperature (e.g., 0 °C) | masterorganicchemistry.comresearchgate.net |

| 3-Mercaptopropionic acid | Nucleophilic demethylation | High temperature (150-200 °C), often in a polar aprotic solvent | google.com |

Oxidation and Reduction Pathways

The methoxy group itself is generally stable and not readily oxidized or reduced under standard chemical conditions. Its primary influence is electronic, affecting the reactivity of the pyridine ring and the vinyl substituent.

In the context of reduction, the electron-donating nature of the 4-methoxy group significantly impacts the hydrogenation of the pyridine ring. Research on the reduction of substituted pyridines has shown that a 4-methoxypyridine (B45360) gives a low yield of the corresponding piperidine. rsc.org This is attributed to the strong electron-donating character of the methoxy group, which disfavors the hydride addition step required for ring reduction. rsc.org In contrast, pyridines with electron-withdrawing groups at the same position show much higher conversion rates under similar hydrogenation conditions. rsc.org

Direct oxidation of the methoxy group is an unfavorable process. Advanced oxidation processes can lead to the degradation of the entire molecule, but selective oxidation of the methoxy group is not a common synthetic pathway. mdpi.com Similarly, the vinyl group or the pyridine ring are more susceptible to oxidation or reduction than the methoxy ether.

Derivatization for Analytical and Functional Purposes

The modification of this compound through derivatization is crucial for enhancing its utility in analytical methods and for creating new functional molecules.

Pre-column and Post-column Derivatization Strategies

In chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), derivatization is a chemical modification process used to improve the detection or separation of an analyte. researchgate.netresearchgate.net This can be done either before the sample is injected into the chromatography system (pre-column) or after separation but before detection (post-column). chromatographyonline.comlibretexts.org

Pre-column derivatization involves reacting the analyte with a reagent before chromatographic separation. welch-us.com This approach allows for a wider choice of reaction conditions and can remove excess reagent beforehand. libretexts.org The resulting derivative must be stable throughout the chromatographic run. chromatographyonline.com

Post-column derivatization occurs after the components have been separated on the column. nih.gov The reaction must be rapid and compatible with the mobile phase. libretexts.org This method is advantageous for analyzing unstable derivatives, but it can lead to band broadening, which may reduce separation efficiency. nih.gov

For a molecule like this compound, derivatization could target the basic nitrogen of the pyridine ring or the reactive vinyl group. For example, reagents that react with amines could be used to introduce a chromophore or fluorophore, enhancing UV-Vis or fluorescence detection. researchgate.netlibretexts.org

| Strategy | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Pre-column Derivatization | - No restrictions on reaction conditions

| - Derivative must be stable

| chromatographyonline.comlibretexts.orgwelch-us.com |

| Post-column Derivatization | - Analyzes unstable products

| - Reaction must be rapid and complete

| libretexts.orgnih.govcolumnex.com |

Synthesis of Fluorescent Probes

Fluorescent probes are molecules designed to detect specific analytes or monitor biological processes through changes in their fluorescence. nih.govrsc.org These probes typically consist of three parts: a fluorophore (the light-emitting unit), a pharmacophore (the recognition unit that binds to the target), and a linker. nih.gov

Pyridine derivatives are frequently incorporated into the structure of fluorescent probes due to their unique electronic and biological properties. nih.gov this compound is a valuable building block for such syntheses. Its vinyl group can be used in various cross-coupling reactions (e.g., Heck, Wittig, Sonogashira) to attach the core structure to a fluorophore or another part of the probe. nih.govresearchgate.net The methoxy-substituted pyridine ring can act as the pharmacophore or modulate the photophysical properties (e.g., emission wavelength, quantum yield) of the final probe. nih.gov

For example, a synthetic strategy could involve a palladium-catalyzed Sonogashira coupling of an iodo-substituted fluorophore with the vinyl group of this compound (after its conversion to a terminal alkyne). nih.gov Alternatively, the pyridine nitrogen can be functionalized or the ring itself can be incorporated into a larger heterocyclic system known to have fluorescent properties, such as an imidazo[1,2-a]pyridine (B132010) derivative. mdpi.com The synthesis of complex ligands containing multiple pyridine units for sensitizing lanthanide ion fluorescence also highlights the utility of such building blocks. researchgate.net

Spectroscopic and Structural Characterization of 4 Methoxy 2 Vinylpyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

¹H-NMR Spectroscopy for Proton Environments

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to identify the different types of protons in a molecule based on their chemical shifts (δ), which are influenced by the surrounding electronic structure. For vinylpyridine derivatives, the aromatic protons on the pyridine (B92270) ring and the protons of the vinyl group exhibit characteristic signals.

In a typical ¹H-NMR spectrum of a vinylpyridine, the protons on the pyridine ring appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The vinyl group protons (CH=CH₂) give rise to a complex splitting pattern. The proton attached to the same carbon as the pyridine ring (α-proton) and the two terminal protons (β-protons, cis and trans) will have distinct chemical shifts and coupling constants. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm.

For poly(4-vinylpyridine), the ¹H-NMR spectra become more complex due to the polymer chain. The signals for the pyridine ring protons are observed at approximately δ 8.37 and 7.38 ppm. researchgate.net The protons of the polymer backbone (CH and CH₂) show broad peaks in the upfield region (δ 1.8-2.2 ppm). researchgate.net

Table 1: Predicted ¹H-NMR Chemical Shifts for 4-Methoxy-2-vinylpyridine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-3 | ~6.7-6.9 | d |

| Pyridine H-5 | ~6.6-6.8 | dd |

| Pyridine H-6 | ~8.1-8.3 | d |

| Vinyl CH | ~6.6-6.8 | dd |

| Vinyl =CH₂ (trans) | ~5.9-6.1 | d |

| Vinyl =CH₂ (cis) | ~5.4-5.6 | d |

| Methoxy -OCH₃ | ~3.8-3.9 | s |

Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary.

¹³C-NMR Spectroscopy for Carbon Framework Analysis and Stereotacticity

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

For this compound, the carbon atoms of the pyridine ring would resonate in the aromatic region (δ 100-165 ppm). The carbon bearing the methoxy group (C4) would be significantly shifted downfield due to the oxygen's electron-withdrawing effect, appearing around 160-165 ppm. The vinyl group carbons would appear in the δ 110-140 ppm range. The methoxy carbon itself would be found further upfield, typically around δ 55 ppm.

In the context of poly(vinylpyridine), ¹³C-NMR is particularly useful for analyzing stereotacticity—the spatial arrangement of the pendant groups along the polymer chain. The chemical shifts of the backbone carbons are sensitive to the relative configurations of adjacent monomer units (diads) and sequences of three units (triads, e.g., isotactic, syndiotactic, heterotactic). For instance, in N-vinyl pyrrolidone / 4-vinyl pyridine copolymers, the aromatic carbons of the pyridine ring are sensitive to various compositional sequences. niscpr.res.in Analysis of the quaternary carbon in poly(2-vinylpyridine) has been used to study the polymer's configurational triads. researchgate.net

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Pyridine) | ~155-158 |

| C3 (Pyridine) | ~107-110 |

| C4 (Pyridine) | ~163-166 |

| C5 (Pyridine) | ~105-108 |

| C6 (Pyridine) | ~148-151 |

| Vinyl CH | ~135-138 |

| Vinyl =CH₂ | ~118-121 |

| Methoxy -OCH₃ | ~55-57 |

Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org In this compound, COSY would show cross-peaks connecting the coupled protons within the vinyl group and adjacent protons on the pyridine ring, confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edunanalysis.com It is invaluable for assigning carbon signals based on the assignments of their attached protons. nanalysis.com For example, the proton signal of the methoxy group would show a cross-peak to the methoxy carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between ¹H and ¹³C atoms, typically over two or three bonds. columbia.eduiupac.org HMBC is crucial for piecing together molecular fragments by showing correlations between protons and non-protonated (quaternary) carbons, or between atoms separated by other atoms. columbia.edu For instance, it could show a correlation from the methoxy protons to the C4 of the pyridine ring.

These advanced techniques, when used in combination, allow for the complete and accurate assignment of all proton and carbon resonances, providing a definitive structural characterization. ipb.ptemerypharma.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, making it a powerful tool for structural identification.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a fingerprint of the molecule's functional groups.

For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands. The C-H stretching vibrations of the aromatic pyridine ring and the vinyl group typically appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. For poly(4-vinylpyridine), these pyridine ring vibrations are observed at 1598, 1556, 1496, 1452, and 1415 cm⁻¹. nih.gov The vinyl group's C=C stretch would also fall in this range, often around 1630 cm⁻¹. A key feature would be the C-O stretching vibrations of the methoxy group, which typically produce strong bands in the 1250-1000 cm⁻¹ region.

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic/Vinyl C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch (of methoxy) | 2850-2960 | Medium |

| C=C and C=N Ring Stretching (Pyridine) | 1400-1600 | Strong-Medium |

| Vinyl C=C Stretch | ~1630 | Medium |

| C-H Bending | 1300-1450 | Medium |

| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric), 1000-1075 (symmetric) | Strong |

| Out-of-plane C-H Bending | 700-900 | Strong |

Note: These are general ranges and specific peak positions may vary.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes. While FTIR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for non-polar, symmetric bonds (like C=C).

In the Raman spectrum of this compound, the symmetric breathing vibration of the pyridine ring would be expected to produce a strong, sharp peak. The C=C stretching vibration of the vinyl group would also be a prominent feature. Raman spectroscopy can be particularly useful in studying the polymerization of vinyl monomers, as the intensity of the vinyl C=C stretching band decreases upon polymerization. For plasma-polymerized 4-vinylpyridine (B31050) films, characteristic pyridine ring vibrations are observed at 1416 and 1598 cm⁻¹. nus.edu.sg

Electronic Spectroscopy

Electronic spectroscopy is instrumental in understanding the electronic transitions and photophysical behaviors of this compound. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, photoluminescence, and phosphorescence studies reveal valuable information about the molecule's interaction with light.

UV-Vis spectroscopy is a fundamental technique used to study the electronic absorption properties of molecules. In the context of vinylpyridine systems, it provides information on the π-π* and n-π* electronic transitions within the pyridine ring and the vinyl group.

For poly(4-vinylpyridine) (P4VP), a closely related polymer, a characteristic absorption band is observed around 260 nm, which is attributed to the aromatic pyridine ring. researchgate.net The quaternization of the nitrogen atom in the pyridine ring can lead to a red shift in the absorption maxima. researchgate.net In composite materials, such as those involving poly(vinylpyridine) and metal oxides like TiO2 and ZnO, the UV-Vis spectra show peaks around 300 nm, corresponding to the absorption of both the pyridine and benzene (B151609) groups in the polymer films. mdpi.com The presence of semiconductors in these composites can reduce the bandgap, enhancing the absorption of UVA light. mdpi.com

The optical properties of materials containing 4-vinylpyridine derivatives can be further explored using UV-Vis diffuse reflectance spectroscopy. For instance, in hybrid materials where 4-vinylpyridine-2,6-dicarboxylic acid is grafted onto a mesoporous silica (B1680970) framework, the UV-Vis diffuse reflectance spectra provide insights into the electronic structure of the modified material. researchgate.net

| System | Observed UV-Vis Absorption Bands (nm) | Attribution |

| Poly(4-vinylpyridine) (P4VP) | ~260 | Aromatic pyridine ring |

| P4VP-Metal Oxide Composites (TiO2, ZnO) | ~300 | Pyridine and benzene groups |

| 4-vinylpyridine-2,6-dicarboxylic acid grafted on MCM-41-SH | Varies with modification | Electronic transitions in the hybrid material |

This table summarizes the UV-Vis absorption characteristics of various vinylpyridine-based systems, providing a reference for the expected spectral features of this compound.

Photoluminescence and phosphorescence spectroscopy are powerful tools for investigating the excited state properties of molecules. These techniques are particularly relevant for applications in light-emitting devices, sensors, and photocatalysis.

Furthermore, the study of (2-pyrene-1-yl-vinyl)pyridine demonstrates that the luminescent properties can be tuned by protonation and deprotonation, suggesting that the electronic environment significantly influences the emission characteristics. researchgate.net Research on organic room temperature phosphorescence (RTP) has shown that suppressing molecular vibrations in molecules with heteroatoms, such as pyridine derivatives, can facilitate RTP. pku.edu.cn This suggests that this compound, when appropriately constrained within a host matrix or polymer network, could potentially exhibit phosphorescence.

| System | Emission Type | Emission Characteristics |

| Cycloplatinated(II) complexes with 2-vinylpyridine (B74390) | Phosphorescence | Yellow-orange emission at room temperature |

| Poly(4-vinylpyridine) hybridized with Pt(II) complexes | Photoluminescence | Red photoluminescence in membrane form |

| (2-pyrene-1-yl-vinyl)pyridine | Luminescence | Tunable emission based on protonation state |

This table highlights the luminescent properties of various systems containing vinylpyridine moieties, indicating the potential for this compound to exhibit interesting photophysical behaviors.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. free.fr For this compound, mass spectrometry would confirm its molecular weight and provide a characteristic fragmentation pattern that could be used for its identification.

While specific fragmentation data for this compound is not available, general principles of mass spectrometry can be applied. In electron impact (EI) ionization, a hard ionization technique, the molecule would be expected to fragment in a reproducible manner, providing structural information. acdlabs.com Soft ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would be expected to produce a strong molecular ion peak, confirming the molecular weight. acdlabs.com

Studies on the fragmentation of poly(2-vinyl pyridine) ions using tandem mass spectrometry (MS/MS) have shown that the fragmentation pathways are complex and can involve charge-directed fragmentations and charge-remote rearrangements. nih.gov The analysis of nitroxide-terminated poly(4-vinylpyridine) by MALDI-MS has highlighted challenges due to the reactivity of the nitrogen atoms in the pyridine ring. researchgate.net

| Ionization Technique | Expected Outcome for this compound |

| Electron Impact (EI) | Extensive fragmentation, providing structural information. |

| Electrospray Ionization (ESI) | Prominent molecular ion peak for molecular weight determination. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Strong molecular ion peak, suitable for higher molecular weight species. |

This table outlines the expected outcomes from different mass spectrometry techniques for the analysis of this compound.

X-ray Based Characterization

X-ray based techniques are indispensable for the surface and morphological analysis of materials. X-ray Photoelectron Spectroscopy (XPS) and Grazing Incidence X-ray Diffraction (GIXRD) are particularly powerful for characterizing thin films and surfaces of this compound-based systems.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1 to 10 nm of a material's surface. northwestern.edu

For a system containing this compound, XPS would be able to identify and quantify the constituent elements: carbon (C), nitrogen (N), and oxygen (O). High-resolution spectra of the C 1s, N 1s, and O 1s regions would provide information about the chemical bonding environments. For example, the N 1s spectrum could distinguish between the nitrogen in the pyridine ring and any potential surface contaminants or different chemical states. rsc.org Studies on poly(4-vinylpyridine)–silica nanocomposites have successfully used the nitrogen signal as a unique elemental marker for the polymer component to determine surface composition. rsc.org

| Element | Core Level | Expected Information from High-Resolution Spectrum |

| Carbon | C 1s | Differentiation of C-C, C-H, C-N, and C-O bonds. |

| Nitrogen | N 1s | Identification of the pyridine nitrogen and its chemical state. |

| Oxygen | O 1s | Identification of the methoxy group oxygen. |

This table details the elemental signals and the type of chemical information that can be obtained from XPS analysis of a this compound system.

Grazing Incidence X-ray Diffraction (GIXRD) is a powerful technique for studying the crystal structure and morphology of thin films. measurlabs.com By using a small, fixed incidence angle for the X-ray beam, the penetration depth is limited, making the technique highly surface-sensitive. malvernpanalytical.com